molecular formula C17H23N5O2 B11194705 4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11194705
M. Wt: 329.4 g/mol
InChI Key: VSPRYZKTHMHBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes an amino group, a butyl(methyl)amino group, and a methoxyphenyl group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Attachment of the Butyl(methyl)amino Group: This step involves the alkylation of the amino group with butyl and methyl halides.

    Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and butyl(methyl)amino group differentiate it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C17H23N5O2/c1-4-5-10-22(2)17-19-11-14(15(18)21-17)16(23)20-12-6-8-13(24-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,20,23)(H2,18,19,21)

InChI Key

VSPRYZKTHMHBTP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.